molecular formula C12H17NO B8008806 3-((3-Ethylphenoxy)methyl)azetidine

3-((3-Ethylphenoxy)methyl)azetidine

Cat. No.: B8008806
M. Wt: 191.27 g/mol
InChI Key: UMPXIVGPCHVFNQ-UHFFFAOYSA-N
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Description

3-((3-Ethylphenoxy)methyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Ethylphenoxy)methyl)azetidine typically involves the reaction of 3-ethylphenol with an appropriate azetidine precursor. One common method includes the use of a nucleophilic substitution reaction where 3-ethylphenol reacts with an azetidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetonitrile (MeCN) at elevated temperatures .

Industrial Production Methods

Industrial production of azetidines, including this compound, often employs scalable synthetic routes such as [2+2] cycloaddition reactions. These methods are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and microwave-assisted synthesis are also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-((3-Ethylphenoxy)methyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4

    Substitution: K2CO3, MeCN, methanol (MeOH)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions often result in functionalized azetidines with various substituents .

Scientific Research Applications

3-((3-Ethylphenoxy)methyl)azetidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((3-Ethylphenoxy)methyl)azetidine involves its interaction with specific molecular targets. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

    Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.

    Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.

Uniqueness

3-((3-Ethylphenoxy)methyl)azetidine is unique due to its specific substitution pattern and the balance of ring strain and stability. This makes it a versatile compound for various synthetic and research applications, distinguishing it from other azetidines and related heterocycles .

Properties

IUPAC Name

3-[(3-ethylphenoxy)methyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-2-10-4-3-5-12(6-10)14-9-11-7-13-8-11/h3-6,11,13H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMPXIVGPCHVFNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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